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Compound of Interest

Compound Name: T025

Cat. No.: B2925002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-tumor activity of T025, a potent and

orally available inhibitor of Cdc2-like kinases (CLKs). T025 has demonstrated a broad range of

anti-proliferative effects across numerous cancer cell lines, with particular sensitivity observed

in cancers driven by MYC amplification. This document summarizes key experimental data,

compares T025 with other relevant anti-cancer agents, and provides detailed experimental

protocols to support further research and development.

In Vitro Anti-Tumor Activity of T025
T025 has been evaluated against a comprehensive panel of 240 cancer cell lines,

demonstrating broad anti-proliferative activity. The half-maximal inhibitory concentration (IC50)

values for T025 generally fall within the range of 30 to 300 nmol/L.[1][2] Sensitivity to T025 has

been statistically associated with higher expression of CLK2 and amplification of the MYC

oncogene.[1]

Below is a table summarizing the IC50 values of T025 in a selection of hematological and solid

tumor cell lines.
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Cell Line Cancer Type IC50 (nmol/L)

MV-4-11
Acute Myeloid Leukemia

(AML)
30.1[2]

NCI-H1048 Lung Cancer
High in vitro growth

suppressive effect

In Vivo Anti-Tumor Efficacy of T025
The anti-tumor activity of T025 has been confirmed in multiple xenograft models, demonstrating

its potential for in vivo applications.

NCI-H1048 Lung Cancer Xenograft Model:

Treatment with T025 has shown in vivo anti-tumor efficacy in NCI-H1048 xenografts.

Importantly, this efficacy was achieved without significant loss in the body weight of the treated

mice, suggesting a favorable toxicity profile.[2]

MV-4-11 Acute Myeloid Leukemia (AML) Xenograft Model:

In a xenograft model using the highly sensitive MV-4-11 AML cell line, T025 demonstrated

profound anti-tumor efficacy.[2]

AML Patient-Derived Xenograft (PDX) Model:

The potent anti-tumor effects of T025 were also observed in a patient-derived xenograft (PDX)

model of AML, further validating its therapeutic potential in a more clinically relevant setting.[2]

Comparison with Alternative CLK and Other Kinase
Inhibitors
T025 is part of a growing class of kinase inhibitors targeting the spliceosome. A comparison

with other CLK inhibitors and compounds targeting different kinases provides context for its

therapeutic potential.
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Compound Target(s)
Reported
Activity/IC50

Key Features

T025 CLK2

IC50 range of 30-300

nmol/L in a panel of

240 cancer cell lines.

[1][2]

Orally available;

potent anti-tumor

efficacy in MYC-driven

cancers.

SM04690 CLK2 7.8 nM[3]

Indazole-based

selective CLK2

inhibitor in clinical

trials.[3]

SM04755 CLK2 0.8 nM[3]

Indazole-based

selective CLK2

inhibitor in clinical

trials.[3]

Compound 670551 CLK2 619.7 nM[3]

Novel CLK2 inhibitor

identified through

virtual screening for

TNBC.[3]

TG003 Pan-CLK

Induces apoptosis and

G2/M cell cycle arrest

in prostate cancer

cells.[4]

Alters splicing of

cancer-associated

genes.[4]

SM08502 Pan-CLK

Displays anti-tumor

activity in

gastrointestinal cancer

models.[4]

Pan-CLK inhibitor in

clinical trials.[3]

1C8 CLK kinases

Exhibits a broad range

of anti-proliferative

effects.

Diheteroarylamide-

based compound.[4]

GPS167 CLK kinases

Affects the

proliferation of a broad

range of cancer cell

lines.

Aminothiazole

carboxamide-related

compound.[4]
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Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanism of action and experimental procedures, the following

diagrams have been generated using the DOT language.
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Caption: T025 inhibits CLK2, leading to altered SR protein phosphorylation and aberrant

splicing, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

Preparation Cell Viability Assay Data Analysis
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Caption: Workflow for determining the in vitro anti-proliferative activity of T025 using an MTT

assay.
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Caption: General workflow for assessing the in vivo anti-tumor efficacy of T025 in a xenograft

mouse model.

Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the IC50 values of T025 in a panel of cancer cell lines.

Materials:

Cancer cell lines of interest

T025 compound

Complete cell culture medium

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a

predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

Compound Preparation and Treatment: Prepare a 2X serial dilution of T025 in complete

medium. Remove the medium from the wells and add 100 µL of the diluted compound

solutions. Include vehicle-only wells as a control.

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
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MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C,

allowing for the formation of formazan crystals.

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization

solution to each well. Pipette up and down to ensure complete dissolution of the formazan

crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Plot the viability against the log of the T025 concentration and determine the IC50 value

using non-linear regression analysis.

In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of T025 in a

subcutaneous xenograft model.

Materials:

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

Cancer cell line (e.g., NCI-H1048)

T025 compound

Vehicle control (e.g., 0.5% methylcellulose)

Matrigel (optional)

Sterile PBS

Calipers

Analytical balance

Procedure:
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Cell Preparation and Implantation: Harvest cancer cells in their exponential growth phase.

Resuspend the cells in sterile PBS (with or without Matrigel) at a concentration of 1 x 10^7

cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a

palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Treatment Administration: Prepare the T025 formulation in the vehicle at the desired

concentrations. Administer T025 or vehicle to the respective groups via oral gavage daily for

a predetermined period (e.g., 21 days).

Monitoring: Measure tumor dimensions with calipers and the body weight of each mouse

twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors and

record their weights. Calculate the tumor growth inhibition (TGI) for the treated groups

compared to the control group.

Western Blot for SR Protein Phosphorylation
This protocol is designed to assess the effect of T025 on the phosphorylation of SR proteins, a

key downstream target of CLK2.

Materials:

Cancer cells

T025 compound

Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-phospho-SR protein (mAb104), anti-total SR protein, anti-

GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment and Lysis: Treat cancer cells with T025 at various concentrations for a

specified time. Wash the cells with cold PBS and lyse them in lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate

with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system.

Quantify the band intensities and normalize the phosphorylated SR protein levels to the total

SR protein and a loading control like GAPDH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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